

ER-819762: A Comparative Analysis of Cross-Reactivity with Prostanoid Receptors

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Compound of Interest		
Compound Name:	ER-819762	
Cat. No.:	B607357	Get Quote

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of **ER-819762**'s interaction with its primary target, the prostaglandin E2 (PGE2) EP4 receptor, versus other prostanoid receptors, supported by experimental data and detailed protocols.

ER-819762 is identified as a potent and selective antagonist of the prostaglandin E2 EP4 receptor.[1][2] Its efficacy in displacing PGE2 binding to human EP4 receptors and suppressing EP4 receptor-mediated cell signaling has been quantitatively established.[2][3] This high affinity and antagonistic activity at the EP4 receptor, a key player in inflammation and immune responses, positions ER-819762 as a significant tool for research in these areas.

Comparative Binding and Functional Activity

To assess the cross-reactivity of **ER-819762**, its binding affinity and functional antagonism were evaluated against a panel of other human prostanoid receptors. The data, summarized in the table below, clearly demonstrates the high selectivity of **ER-819762** for the EP4 receptor.



Receptor Target	Assay Type	ER-819762 Activity (IC50)	Reference
Human EP4 Receptor	Radioligand Binding Assay	70 ± 11 nmol·L ⁻¹	
Human EP4 Receptor	cAMP-dependent Reporter Assay	59 ± 6 nmol·L ^{−1}	
Human EP1 Receptor	Cell Signaling Panel (1μmol·L ⁻¹)	No significant antagonism	
Human EP2 Receptor	Radioligand Binding Assay	No displacement	
Human EP2 Receptor	Cell Signaling Panel (1μmol·L ⁻¹)	No significant antagonism	
Human EP3 Receptor	Cell Signaling Panel (1μmol·L ⁻¹)	No significant antagonism	
Human DP Receptor	Radioligand Binding Assay	No displacement	
Human CRTH2 (DP2) Receptor	Radioligand Binding Assay	No displacement	
Human TP Receptor	Radioligand Binding Assay	No displacement	

Table 1: Comparative activity of **ER-819762** at the human EP4 receptor and other prostanoid receptors. The data indicates a high degree of selectivity for the EP4 receptor, with no significant activity observed at other tested prostanoid receptors.

The experimental findings show that **ER-819762** did not displace ligand binding to several related human prostanoid G protein-coupled receptors (GPCRs), including EP2, DP, CRTH2, and TP receptors. Furthermore, in a comprehensive cell signaling panel of 107 GPCRs, **ER-819762**, at a concentration of 1 μ mol·L⁻¹, was highly selective for the EP4 receptor, showing no agonistic or antagonistic activity for any other receptor, which included the related PGE2 receptors EP1, EP2, and EP3.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Prostanoid Receptor Binding Assay

This assay was utilized to determine the binding affinity of **ER-819762** to the human EP4 receptor and to assess its cross-reactivity with other prostanoid receptors.

Objective: To measure the ability of **ER-819762** to displace a radiolabeled ligand from a specific prostanoid receptor.

Materials:

- Cell membranes expressing the human prostanoid receptor of interest.
- Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2 for EP receptors).
- ER-819762 or other test compounds.
- Binding buffer (e.g., 50 mmol·L⁻¹ HEPES, pH 7.4, containing 0.5% BSA).
- GF/C 96-well filter plate, pre-coated with 0.33% polyethyleneimine.
- Wash buffer.
- · Scintillation counter.

Procedure:

- Cell membranes expressing the target receptor are incubated with the radiolabeled ligand and varying concentrations of ER-819762.
- The incubation is carried out for a specific duration at a controlled temperature to allow for competitive binding to reach equilibrium.
- Following incubation, the reaction mixture is transferred to the pre-coated filter plate.



- The unbound radioligand is separated from the membrane-bound radioligand by vacuum filtration.
- The filter plate is washed multiple times with ice-cold wash buffer to remove any remaining unbound ligand.
- The filter plate is dried, and the amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
- The concentration of ER-819762 that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated from concentration-response curves.
- Binding of ER-819762 to other related prostanoid receptors was performed by MDS Pharma
 Services using a similar radiolabeled ligand displacement method.

Cell-Based GPCR Functional Assay (cAMP-dependent Reporter Assay)

This assay was employed to determine the functional antagonistic activity of **ER-819762** on the human EP4 receptor-mediated signaling pathway.

Objective: To measure the ability of **ER-819762** to inhibit the production of cyclic AMP (cAMP) induced by an agonist at the EP4 receptor.

Materials:

- Human embryonic kidney 293 (HEK/293) cell line endogenously expressing the human EP4
 receptor. These cells were engineered to contain a reporter gene (e.g., secreted placentallike alkaline phosphatase, PLAP) under the control of a cAMP response element (CRE).
- Cell culture medium and reagents.
- PGE2 (agonist).
- ER-819762 or other test compounds.



- Reagents for detecting the reporter gene product (e.g., a chemiluminescent substrate for PLAP).
- · Luminometer.

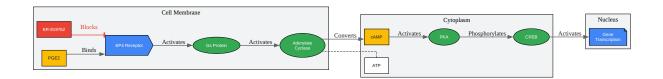
Procedure:

- The engineered HEK/293 cells are plated in 96-well plates and cultured to an appropriate confluency.
- The cells are then treated with varying concentrations of ER-819762 in the presence of a fixed concentration of the agonist, PGE2.
- The plates are incubated for a specific period to allow for receptor activation and subsequent reporter gene expression.
- After incubation, the cell supernatant or cell lysate is collected, and the amount of the reporter protein is quantified using a specific detection assay (e.g., by adding a chemiluminescent substrate and measuring the light output with a luminometer).
- The concentration of ER-819762 that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined from the dose-response curves.

Visualizations EP4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Gs-coupled EP4 receptor, which is antagonized by **ER-819762**.





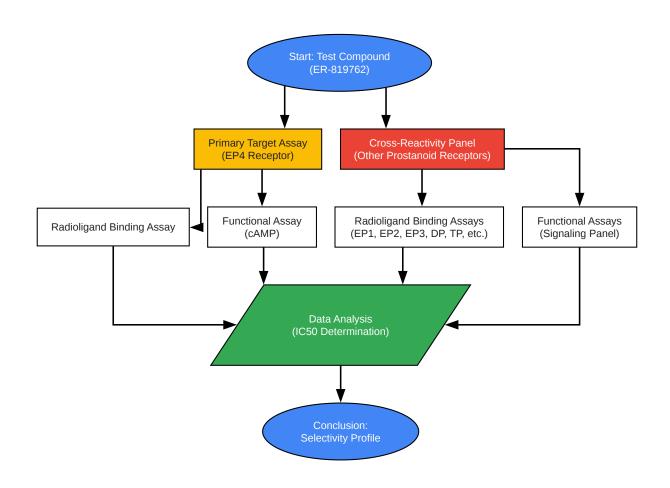
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EP4 receptor signaling pathway antagonized by ER-819762.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines the general experimental workflow used to determine the selectivity of **ER-819762**.





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Workflow for assessing the cross-reactivity of **ER-819762**.

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